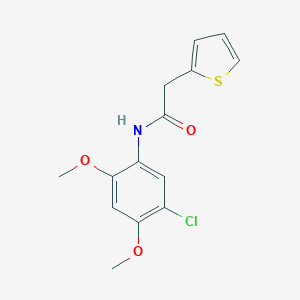![molecular formula C19H20BrN3O3S B399640 3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399640.png)
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound that features a bromine atom, an ethoxy group, and a carbamothioyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions One common approach starts with the bromination of 4-ethoxybenzamide to introduce the bromine atom at the 3-positionFinally, the carbamothioyl group is introduced using thiourea under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide and carbamothioyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of simpler amides and thioureas.
Applications De Recherche Scientifique
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The bromine and ethoxy groups may facilitate binding to enzymes or receptors, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-4-ethoxy-N-{[4-(propionylamino)phenyl]benzamide}
- 3-bromo-4-ethoxy-N-{[4-(1-piperidinyl)phenyl]carbamothioyl}benzamide
- 3-bromo-4-ethoxy-N-{[2-(4-morpholinyl)phenyl]carbamothioyl}benzamide
Uniqueness
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the carbamothioyl group, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C19H20BrN3O3S |
|---|---|
Poids moléculaire |
450.4g/mol |
Nom IUPAC |
3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-3-17(24)21-13-6-8-14(9-7-13)22-19(27)23-18(25)12-5-10-16(26-4-2)15(20)11-12/h5-11H,3-4H2,1-2H3,(H,21,24)(H2,22,23,25,27) |
Clé InChI |
UCYNVFHDWJABHY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Br |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B399557.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B399558.png)
![2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B399561.png)







![4-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B399574.png)



